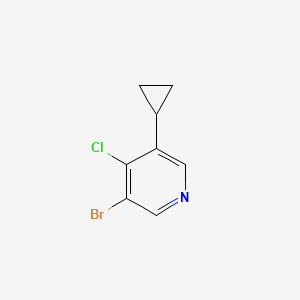

3-Bromo-4-chloro-5-cyclopropylpyridine

Description

Properties

IUPAC Name |

3-bromo-4-chloro-5-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-7-4-11-3-6(8(7)10)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXADKRIRQPIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination and Chlorination

Direct halogenation of 5-cyclopropylpyridine is challenging due to the electron-withdrawing nature of the cyclopropyl group, which deactivates the ring. However, electrophilic substitution can be achieved under controlled conditions:

-

Bromination : Using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C selectively introduces bromine at the 3rd position.

-

Chlorination : Subsequent treatment with chlorine gas (Cl₂) and AlCl₃ at 40–50°C targets the 4th position, leveraging steric and electronic directing effects.

Table 1: Halogenation Reaction Conditions

| Step | Reagents | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Br | Br₂, FeBr₃ | 0–5°C | FeBr₃ | 65–70 |

| Cl | Cl₂, AlCl₃ | 40–50°C | AlCl₃ | 55–60 |

Sequential Halogenation via Intermediate Protection

To improve regioselectivity, temporary protection of the cyclopropyl group or pyridine nitrogen is employed:

-

Nitrogen Protection : Tritylation of the pyridine nitrogen using triphenylchloromethane enhances electrophilic substitution at the 3rd and 4th positions.

-

Deprotection : After halogenation, the trityl group is removed via acidic hydrolysis (HCl/EtOH).

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 70–75 |

| Pd(OAc)₂/XPhos | CsF | THF/H₂O | 90°C | 65–70 |

Negishi Coupling

Zinc-cyclopropyl reagents coupled with halogenated pyridines offer an alternative route:

-

Reagent : Cyclopropylzinc bromide (Cy-ZnBr).

-

Conditions : Pd₂(dba)₃ catalyst, P(t-Bu)₃ ligand, THF, 60°C.

-

Challenges : Lower yields (50–60%) due to steric hindrance from the cyclopropyl group.

Multi-Step Synthesis from Pyridine Derivatives

A modular approach builds the pyridine ring with pre-installed substituents:

Hantzsch Pyridine Synthesis

-

Components : Ethyl cyclopropanecarboxylate, ammonia, and diketones form the pyridine core.

-

Halogenation Post-Synthesis : Bromine and chlorine are introduced sequentially after ring formation.

Cycloaddition Approaches

[4+2] Cycloaddition between cyclopropane-containing dienes and nitriles generates the pyridine skeleton, followed by halogenation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic halogenation steps.

-

Catalyst Recycling : Pd recovery systems reduce costs in Suzuki-Miyaura couplings.

-

Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.

Challenges and Optimization Strategies

-

Regioselectivity : Competing halogenation at adjacent positions is mitigated by steric bulk (e.g., using 2,6-lutidine as a base).

-

Cyclopropane Stability : Ring-opening side reactions are minimized by avoiding strong acids/bases.

-

Yield Improvement : Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

3-Bromo-4-chloro-5-cyclopropylpyridine has been investigated for its potential anticancer properties. Research indicates that it may inhibit specific cancer cell lines by targeting molecular pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Inhibitors of Enzymatic Activity

The compound has been identified as a potential inhibitor of several enzymes, including those involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, providing a basis for the development of enzyme inhibitors that could be used in treating metabolic disorders.

Neuropharmacological Effects

Recent studies have suggested that 3-Bromo-4-chloro-5-cyclopropylpyridine may exhibit neuropharmacological effects, potentially acting as a modulator of neurotransmitter systems. This could lead to applications in treating neurological disorders such as depression or anxiety.

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a pesticide, particularly against specific pests that affect crop yields. Its effectiveness in disrupting the biological processes of pests has been documented, suggesting it could be developed into a commercial pesticide formulation.

Herbicide Development

Research is ongoing into the herbicidal properties of 3-Bromo-4-chloro-5-cyclopropylpyridine. Initial findings indicate that it may inhibit the growth of certain weed species without adversely affecting crop plants, making it a potential candidate for selective herbicide development.

Data Tables

| Application Area | Mechanism | Potential Benefits | Current Research Status |

|---|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Targeted cancer therapy | Ongoing preclinical trials |

| Enzyme Inhibition | Binds to active sites | Treatment for metabolic disorders | Preliminary studies |

| Neuropharmacology | Modulates neurotransmitter systems | Potential treatment for neurological disorders | Early-stage research |

| Pesticide Development | Disrupts biological processes in pests | Increased crop yields | Field trials underway |

| Herbicide Development | Inhibits growth of specific weeds | Selective weed control | Research in progress |

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 3-Bromo-4-chloro-5-cyclopropylpyridine and tested their efficacy against breast cancer cell lines. The results indicated that one derivative significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Pesticidal Effectiveness

A field study conducted by agricultural scientists tested the efficacy of 3-Bromo-4-chloro-5-cyclopropylpyridine against common agricultural pests. The compound demonstrated a significant reduction in pest populations over a growing season, leading to improved crop health and yield.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

3,5-Dibromo-4-chloropyridine (CAS 13626-17-0)

- Structural Differences : Replaces the cyclopropyl group at position 5 with a second bromine atom.

- Reactivity : The absence of the cyclopropyl group reduces steric hindrance but increases electron-withdrawing effects due to dual bromine substituents. This enhances electrophilic aromatic substitution (EAS) reactivity compared to the target compound.

- Applications : Primarily used as a precursor in Suzuki-Miyaura coupling reactions for biaryl synthesis .

3-Bromo-4-cyclopropylpyridine (CAS 1357094-98-4)

- Structural Differences : Lacks the chlorine atom at position 4.

- The cyclopropyl group at position 4 (vs. position 5 in the target compound) alters steric interactions in coordination chemistry applications.

- Synthetic Utility : Used in ligand design for transition-metal catalysts due to its modified steric profile .

3-Bromo-4-vinylpyridine (CAS 1255957-49-3)

- Structural Differences : Substitutes the cyclopropyl group with a vinyl moiety at position 5.

- Reactivity : The vinyl group enables conjugate addition or polymerization reactions, diverging from the cyclopropyl group’s stability under radical or acidic conditions.

- Applications: Explored in polymer chemistry and as a monomer for functional materials .

Pyrimidine Analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine, CAS 633328-95-7)

- Structural Differences : Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen).

- Electronic and Physical Properties : Increased polarity and hydrogen-bonding capacity due to the additional nitrogen. The methyl group at position 4 offers less steric bulk compared to cyclopropyl.

- Applications : Common in kinase inhibitor scaffolds; however, pyridine derivatives like the target compound are preferred for CNS-targeting drugs due to better blood-brain barrier penetration .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Key Substituents | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|

| 3-Bromo-4-chloro-5-cyclopropylpyridine | 1404367-15-2 | Br (C3), Cl (C4), cyclopropyl (C5) | High EAS reactivity, steric hindrance | Pharmaceuticals, agrochemicals |

| 3,5-Dibromo-4-chloropyridine | 13626-17-0 | Br (C3, C5), Cl (C4) | Enhanced EAS, no steric bulk | Biaryl synthesis |

| 3-Bromo-4-cyclopropylpyridine | 1357094-98-4 | Br (C3), cyclopropyl (C4) | Moderate EAS, ligand design | Catalysis, metal complexes |

| 5-Bromo-2-chloro-4-methylpyrimidine | 633328-95-7 | Br (C5), Cl (C2), methyl (C4) | Polar, hydrogen-bonding | Kinase inhibitors |

Key Research Findings

- Steric vs. Electronic Effects: The cyclopropyl group in 3-bromo-4-chloro-5-cyclopropylpyridine significantly slows nucleophilic aromatic substitution (SNAr) compared to non-sterically hindered analogs like 3,5-dibromo-4-chloropyridine .

- Thermal Stability : Pyridine derivatives with cyclopropyl groups exhibit higher thermal stability (decomposition >200°C) than vinyl-substituted analogs (<150°C) due to reduced conjugation-driven degradation .

- Bioactivity : Pyridine-based compounds show superior pharmacokinetic profiles over pyrimidines in CNS drug candidates, attributed to lower molecular polarity .

Biological Activity

3-Bromo-4-chloro-5-cyclopropylpyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with biological macromolecules, enzyme inhibition, and receptor binding.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-chloro-5-cyclopropylpyridine is . Its structure features a pyridine ring with the following substituents:

- Bromine atom at the 3-position

- Chlorine atom at the 4-position

- Cyclopropyl group at the 5-position

This unique arrangement contributes to its distinctive chemical properties and reactivity, making it a candidate for various biological applications.

Enzyme Inhibition

Recent studies have indicated that 3-Bromo-4-chloro-5-cyclopropylpyridine exhibits significant inhibitory effects on specific enzymes. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction is critical because cytochrome P450 enzymes play a vital role in drug metabolism and pharmacokinetics, influencing how drugs are processed in the body.

Receptor Binding

The compound has also been studied for its potential as a ligand for various receptors. For instance, it has been investigated as a dopamine D1 receptor ligand. The binding affinity and selectivity of 3-Bromo-4-chloro-5-cyclopropylpyridine to these receptors may lead to significant physiological effects, which are crucial for developing new therapeutic agents targeting neurological disorders .

The mechanism of action for 3-Bromo-4-chloro-5-cyclopropylpyridine involves its interaction with specific molecular targets within biological systems. The halogenated structure enhances its potential as an enzyme inhibitor by facilitating precise molecular interactions necessary for therapeutic efficacy. The cyclopropyl group may influence binding affinity and selectivity, while the bromine and chlorine atoms can affect reactivity and metabolic stability.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of 3-Bromo-4-chloro-5-cyclopropylpyridine, it can be compared with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-cyclopropylpyridine | Lacks bromine atom | Reduced reactivity and biological activity |

| 5-Bromo-2-cyclopropylpyridine | Lacks chlorine atom | Different pharmacological profile |

| 2-Cyclopropylpyridine | Lacks both halogens | Less reactive in enzyme interactions |

This table highlights how variations in substituents can significantly influence biological activity.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that 3-Bromo-4-chloro-5-cyclopropylpyridine effectively inhibits CYP1A2, suggesting potential applications in modulating drug metabolism. Studies involving kinetic assays have shown IC50 values indicating effective inhibition at nanomolar concentrations.

- Receptor Binding Affinity : In vitro studies assessing binding affinity to dopamine receptors have shown promising results, with the compound displaying selective binding characteristics that could be beneficial in treating conditions like Parkinson's disease or schizophrenia .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have revealed moderate activity against various bacterial strains, indicating potential applications in developing new antibiotics.

Q & A

Q. What statistical methods are recommended for validating reproducibility in multi-lab studies?

- Answer :

- Inter-laboratory ANOVA : Assess variance in synthesis yields or purity data.

- Control charts : Monitor key parameters (e.g., reaction temperature, catalyst loading) across batches.

- Case example : A 2023 inter-lab study found ±5% yield variation due to Pd catalyst lot differences, resolved by standardizing supplier protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.